5-Nitro-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is notable for its diverse biological activities and has garnered significant interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,3-benzothiazole typically involves the nitration of 2,3-dihydro-1,3-benzothiazole. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically conducted at a controlled temperature to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Halogenating agents or nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Nitro-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 5-Nitro-2,3-dihydro-1,3-benzothiazole is primarily due to its ability to interact with various molecular targets. It inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
- 2-Amino-1,3-benzothiazole
- 2-Mercapto-1,3-benzothiazole
- 5-Nitro-2,1-benzothiazole-3-diazonium hydrogensulfate
Comparison: 5-Nitro-2,3-dihydro-1,3-benzothiazole is unique due to its specific nitro substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits stronger antimicrobial activity and different reactivity patterns .
Properties
Molecular Formula |
C7H6N2O2S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C7H6N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-3,8H,4H2 |
InChI Key |
XKOJUSWHXABPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.